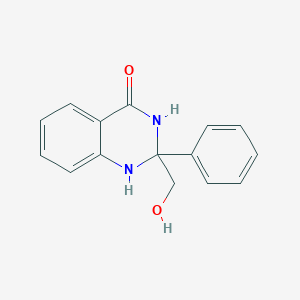

2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

描述

Historical Context of Quinazolinone Chemistry

The historical development of quinazolinone chemistry traces its origins to the pioneering work of Griess in 1869, who prepared the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. This initial discovery led to the formation of 2-cyano-3,4-dihydro-4-oxoquinazoline, which was originally termed "bicyanoamido benzoyl" until the systematic nomenclature was established in 1885. The foundational synthesis of the parent quinazoline structure was subsequently achieved by Bischler and Lang through decarboxylation of the 2-carboxy derivative, followed by a more comprehensive synthetic approach developed by Gabriel in 1903.

The nomenclature for this class of compounds emerged from proposals by Widdege, though various alternative names including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene have been employed throughout the literature. The historical progression of quinazolinone chemistry demonstrates the evolution from simple synthetic curiosities to sophisticated medicinal chemistry targets, with the recognition that the fused benzene ring significantly alters the properties of the pyrimidine ring system.

The development of 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone specifically emerged from synthetic methodologies targeting substituted dihydroquinazolinones. Research has documented various synthetic approaches to these compounds, including condensation reactions utilizing anthranilic acid derivatives and aldehydes under specific catalytic conditions. The historical context reveals that compounds bearing hydroxymethyl and phenyl substituents at the 2-position represent a convergence of synthetic accessibility and structural complexity that has attracted significant research attention.

Structural Classification and Nomenclature

The systematic classification of this compound places it within the broader category of quinazolinone heterocycles, specifically as a 4(1H)-quinazolinone derivative. The compound exhibits a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with the characteristic carbonyl group positioned at the C4N2 ring junction. This structural arrangement categorizes it among the 4-quinazolinone isomers, which represent the more common form compared to 2-quinazolinone alternatives.

The nomenclature system for this compound reflects its structural complexity through the International Union of Pure and Applied Chemistry systematic naming conventions. The Chemical Abstracts Service registry number 308832-66-8 provides a unique identifier for this specific compound. Alternative nomenclature variations include 2-(hydroxymethyl)-2-phenyl-1,3-dihydroquinazolin-4-one and 2-(hydroxymethyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one, reflecting different approaches to describing the saturated portion of the ring system.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol |

| Chemical Abstracts Service Number | 308832-66-8 |

| International Union of Pure and Applied Chemistry Standard InChI Key | Available in database records |

| Ring System Classification | 4(1H)-quinazolinone |

The structural classification reveals that the compound belongs to the dihydroquinazolinone subclass, characterized by partial saturation of the quinazoline ring system. The presence of the hydroxymethyl group at the 2-position introduces additional hydrogen bonding capabilities, while the phenyl substituent contributes to the overall lipophilicity and potential for π-π interactions. This combination of functional groups creates a unique chemical environment that distinguishes this compound from other quinazolinone derivatives.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of the broader quinazolinone scaffold, which constitutes one of the most important heterocycles in medicinal chemistry. Quinazolinones serve as building blocks for more than 150 naturally occurring alkaloids isolated from diverse biological sources including plants, microorganisms, and animals. The structural framework of this specific compound exemplifies the privileged structure concept in drug discovery, where certain molecular scaffolds demonstrate the capacity to bind at multiple biological targets with high affinity.

Research investigations have established that quinazolinone derivatives, including compounds bearing hydroxymethyl and phenyl substituents, contribute significantly to structure-activity relationship studies within heterocyclic chemistry. The positioning of substituents at the 2-position, as observed in this compound, represents a critical structural modification that influences both physicochemical properties and biological activity profiles. Studies have demonstrated that the nature of substituents, their positioning within the ring system, and the degree of conjugation present in the pyrimidine ring collectively determine the properties of substituted quinazolines.

The heterocyclic chemistry research community has recognized the importance of compounds like this compound in advancing our understanding of aromatic heterocyclic systems. These compounds possess planar, cyclic, and conjugated structures that participate in delocalized π-electron systems, contributing to enhanced stability and unique reactivity patterns. The presence of nitrogen heteroatoms within the ring structure imparts distinctive electronic properties that are fundamental to their chemical behavior and biological significance.

| Research Application | Significance |

|---|---|

| Structure-Activity Relationship Studies | Provides insights into substitution effects at position 2 |

| Privileged Scaffold Investigation | Demonstrates multi-target binding capabilities |

| Synthetic Methodology Development | Serves as model compound for dihydroquinazolinone synthesis |

| Heterocyclic Chemistry Education | Exemplifies fused ring system properties |

The synthesis methodologies developed for this compound have contributed to advances in green chemistry approaches within heterocyclic synthesis. Research has documented the use of graphene oxide nanosheets as catalysts in aqueous medium synthesis, representing "on-water" synthetic approaches that combine carbocatalysis with selective carbon-carbon bond cleavage reactions. These synthetic innovations demonstrate the compound's role in driving methodological advances within the broader field of heterocyclic chemistry research.

属性

IUPAC Name |

2-(hydroxymethyl)-2-phenyl-1,3-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-10-15(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)14(19)17-15/h1-9,16,18H,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMVIRAYJOOCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377155 | |

| Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308832-66-8 | |

| Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.

化学反应分析

Types of Reactions

2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different quinazolinone derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Various reduced quinazolinone derivatives.

Substitution: Substituted phenyl derivatives.

科学研究应用

Biological Activities

The compound has been investigated for multiple biological activities, including:

- Anticancer Properties : Quinazolinones, including this compound, have shown promising results in inhibiting cancer cell proliferation. Studies indicate that the structural features of 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone may enhance its anticancer efficacy by targeting specific pathways involved in tumor growth and survival.

- Antimicrobial Activity : Research has demonstrated that derivatives of quinazolinones exhibit antimicrobial properties. The presence of the hydroxymethyl group may contribute to the compound's ability to interact with microbial targets effectively.

- Anti-inflammatory Effects : Some studies suggest that quinazolinone derivatives can modulate inflammatory responses. This compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of several quinazolinone derivatives. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development in cancer therapy .

Antimicrobial Studies

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The findings revealed that it possessed notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

作用机制

The mechanism of action of 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl group can enhance its binding affinity and specificity, making it a potent compound for therapeutic applications.

相似化合物的比较

Structural Features and Substituent Effects

The biological and physicochemical properties of quinazolinones are heavily influenced by substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Observations :

- Polarity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to halogenated (e.g., 4-chlorophenyl ) or bulky tert-butyl analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) may enhance electrophilic reactivity, whereas electron-donating hydroxymethyl groups could stabilize radical intermediates in antioxidant applications .

Key Findings :

- Halogenated derivatives (e.g., bromo/chloro in ) often show enhanced cytotoxicity but may compromise selectivity.

Key Insights :

Physicochemical Properties

Substituents dictate melting points, solubility, and stability:

Analysis :

- The hydroxymethyl group in the target compound likely reduces crystallinity compared to halogenated analogs, resulting in a lower melting point and better solubility.

生物活性

2-(Hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, which is noted for its diverse biological activities. The unique structure of this compound, featuring both hydroxymethyl and phenyl groups, enhances its potential applications in medicinal chemistry. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Synthesis Methods

The synthesis typically involves the cyclization of anthranilic acid derivatives with aldehydes or ketones under specific conditions, often using solvents like ethanol or acetic acid. Advanced methods may include continuous flow reactors to optimize yield and purity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives possess significant antimicrobial properties. For instance, studies have shown that this compound exhibits moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 5.64 to 77.38 µM .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It has been shown to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth regulation. In particular, it appears to interact with tyrosine kinases, which are crucial in many cancers .

Analgesic Effects

In vivo studies have demonstrated that this compound exhibits significant analgesic activity. In tests involving acetic acid-induced writhing in mice, the compound showed a notable reduction in pain responses compared to control groups and standard analgesics like Aspirin and Indomethacin .

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties. Quinazolinones are known to exhibit effects similar to non-steroidal anti-inflammatory drugs (NSAIDs), making them potential candidates for treating inflammatory conditions .

The biological effects of this compound are attributed to its ability to bind and modulate the activity of specific molecular targets such as enzymes and receptors. The presence of the hydroxymethyl group enhances binding affinity, contributing to its therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Phenyl-2,3-dihydro-4(1H)-quinazolinone | Structure | Moderate antibacterial activity |

| 2-(Hydroxymethyl)-4(1H)-quinazolinone | Structure | Antiviral activity |

| 2-(Hydroxymethyl)-2-phenyl-4(1H)-quinazolinone | Structure | Notable analgesic effects |

The comparative analysis highlights that while many quinazolinones share similar biological activities, the presence of both hydroxymethyl and phenyl groups in this particular compound enhances its versatility and potency compared to others.

Case Study 1: Analgesic Activity Assessment

In a controlled study involving various synthesized quinazolinones, this compound was evaluated against established analgesics. The results indicated a superior analgesic effect compared to traditional NSAIDs, suggesting its potential as a new therapeutic agent for pain management .

Case Study 2: Antimicrobial Efficacy Testing

A series of antimicrobial tests were conducted where the compound was assessed against both Gram-positive and Gram-negative bacteria. The findings confirmed its effectiveness against multiple strains with promising MIC values indicating its potential use in treating bacterial infections .

常见问题

What are the optimized reaction conditions for synthesizing 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone?

Basic Research Question

Methodological Answer:

The synthesis typically involves condensation of anthranilamide with aldehydes/ketones under reflux. Key parameters include:

- Solvent: Ethanol is preferred for high yields (60% reported) due to its polarity and compatibility with catalysts like Fe3O4@GO .

- Catalyst: Graphene-supported Fe3O4 nanocomposites (60 mg/mmol) enhance efficiency by reducing reaction time to 1.5 hours .

- Alternative Methods: Refluxing in 2,2,2-trifluoroethanol (TFE) or acetic acid with iron powder achieves comparable yields (Table 2 in , Scheme XLVII in ).

How can enantioselective synthesis of dihydroquinazolinones be achieved?

Advanced Research Question

Methodological Answer:

Asymmetric synthesis requires chiral auxiliaries or catalysts. For example:

- Enzymatic Resolution: (±)-2-Phenyl derivatives can be resolved using enzymatic methods, as demonstrated in enantioselective additions to benzaldehyde .

- Chiral Auxiliaries: (S)-α-Methylbenzylamine has been used to synthesize enantiomerically pure quinazolinones via isatoic anhydride intermediates .

How do researchers address discrepancies in reported reaction yields for dihydroquinazolinone synthesis?

Data Contradiction Analysis

Methodological Answer:

Yield variations arise from differences in:

- Catalyst Loading: Fe3O4@GO at 60 mg/mmol improves yields by 20% compared to lower loadings .

- Solvent Effects: Ethanol outperforms water or aprotic solvents due to better substrate solubility .

- Reaction Time: Prolonged reflux in acetic acid (5 hours) may degrade sensitive substituents, reducing yields .

What advanced characterization techniques confirm the structure of dihydroquinazolinones?

Advanced Research Question

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths (mean C–C = 0.004 Å) and disorder in solvent molecules (e.g., methanol hemisolvate in ).

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking in pyrido-quinazolinones) .

- Thermal Analysis: Calorimetric studies assess stability and phase transitions .

What strategies are used to evaluate the anti-inflammatory activity of 2-phenyl-dihydroquinazolinones?

Advanced Research Question

Methodological Answer:

- In Vitro Assays: COX-2 inhibition assays and protein denaturation tests measure anti-inflammatory potency .

- Structure-Activity Relationship (SAR): Substituents like 6,8-disubstituted benzothiazoles enhance activity (Table 1 in ).

- Angiotensin II Receptor Binding: Radioligand displacement assays identify antagonists (e.g., 2,3-dihydro-4(1H)-quinazolinone derivatives) .

How do green synthesis methods compare to traditional protocols for dihydroquinazolinones?

Methodological Comparison

Methodological Answer:

- Traditional Methods: Use acetic acid or TFE, achieving high yields but generating acidic waste .

- Green Methods: Aqueous hydrotrope systems (e.g., piperidine/I2) reduce toxicity and enable recycling, though yields may drop by 10–15% .

What are the challenges in synthesizing spiro- or fused-ring dihydroquinazolinones?

Advanced Research Question

Methodological Answer:

- Substrate Design: Aldehydes/ketones with γ-reactive groups (e.g., α,β-unsaturated carbonyls) enable cyclization .

- Catalyst Compatibility: Cyanuric chloride promotes spirocyclic derivatives but requires anhydrous conditions .

How are computational methods applied to dihydroquinazolinone research?

Advanced Research Question

Methodological Answer:

- DFT Calculations: Predict regioselectivity in electrophilic substitutions (e.g., nitration of quinazolinone cores) .

- Molecular Docking: Models interactions with biological targets (e.g., angiotensin II receptors) .

What solvent safety considerations are critical for large-scale synthesis?

Basic Research Question

Methodological Answer:

- Toxicity: 2,2,2-Trifluoroethanol (TFE) is hazardous (Acute Tox. Category 3); ethanol or water-based systems are safer .

- Waste Management: Neutralization of acetic acid residues is required to prevent corrosion .

How can mechanistic insights improve dihydroquinazolinone synthesis?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。